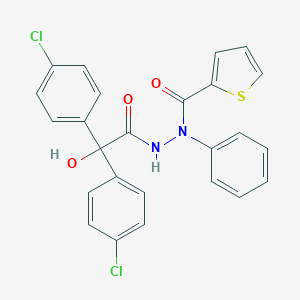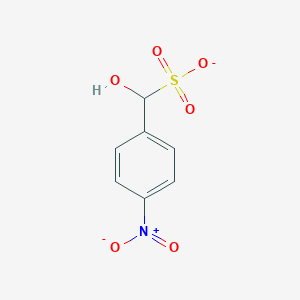![molecular formula C30H31N3O3S B273802 Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and material science.5]decane-3-carboxylate.
Mécanisme D'action
The mechanism of action of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also has been shown to protect against oxidative stress and inflammation in the brain by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway. In the brain, it protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to act as an electron transport material in organic light-emitting diodes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential as an anticancer and neuroprotective agent, and its ability to act as an electron transport material in organic electronics. However, the limitations of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate. One potential direction is to further study its potential as an anticancer agent, including its ability to induce apoptosis in various types of cancer cells and its potential as a combination therapy with other anticancer agents. Another potential direction is to further study its potential as a neuroprotective agent, including its ability to protect against various types of neurodegenerative diseases. Additionally, further studies could be conducted to optimize its synthesis method for higher yield and purity, and to explore its potential as an electron transport material in other types of organic electronics.
Méthodes De Synthèse
The synthesis of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in the brain. Additionally, Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has shown potential as a material for organic electronics, with studies showing its ability to act as an electron transport material in organic light-emitting diodes.
Propriétés
Nom du produit |
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate |
|---|---|
Formule moléculaire |
C30H31N3O3S |
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
phenyl 4-(2,6-dimethylphenyl)imino-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-10-12-22(2)26(21)31-27-30(19-8-5-9-20-30)33(23-15-17-24(35-3)18-16-23)28(37)32(27)29(34)36-25-13-6-4-7-14-25/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3 |
Clé InChI |
MBJWIUDFPMQDRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)

![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)

